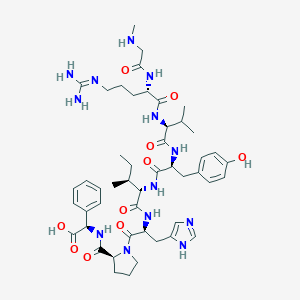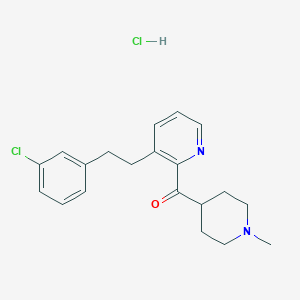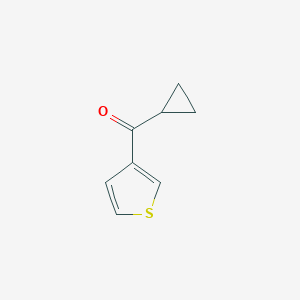
Cyclopropyl(3-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropyl methanones, including compounds similar to cyclopropyl(3-thienyl)methanone, has been reported through various methods. One efficient route involves the reaction of aryl alcohols with halogenated butyrophenones in the presence of sodium hydride and tetrabutylammonium bromide, yielding phenyl cyclopropyl methanones with high efficiency. This method has been applied to synthesize a new class of anti-mycobacterial agents, showcasing the compound's potential in drug development (Dwivedi et al., 2005).
Molecular Structure Analysis
The molecular structure of cyclopropyl(3-thienyl)methanone features a cyclopropane ring, which imparts strain and reactivity to the molecule, combined with the aromatic character of the thiophene ring. This combination contributes to its unique chemical behavior and the possibility of engaging in diverse chemical reactions. The synthesis and characterization of related compounds have been extensively studied, providing insights into the manipulation of such structures for various applications (Thirunarayanan, 2014).
Chemical Reactions and Properties
Cyclopropyl(3-thienyl)methanone can undergo various chemical reactions, exploiting the reactivity of both the cyclopropane and the thiophene rings. For example, cyclopropanes can participate in ring-opening reactions under both acidic and basic conditions, leading to different products depending on the specific conditions applied. This behavior underscores the compound's versatility in synthetic applications (Lim, McGee, & Sieburth, 2002).
Applications De Recherche Scientifique
Cyclopropane Derivatives in Scientific Research
Cyclopropane derivatives, such as Cyclopropyl(3-thienyl)methanone, are of significant interest in scientific research due to their unique chemical properties, including high ring strain. These compounds are utilized in various ways, ranging from synthetic organic chemistry to potential applications in drug development and materials science.
Organic Synthesis and Reactivity
Cyclopropane and its derivatives are pivotal in organic synthesis, serving as key intermediates in the construction of complex molecules. Their high ring strain and distinctive reactivity enable a variety of chemical transformations. For instance, the review by Sedenkova et al. (2018) discusses the oxidation of cyclopropane-containing compounds into cyclopropylketones, highlighting methods that employ powerful oxidants like ozone and dioxiranes for efficient transformations (Sedenkova et al., 2018). This process is crucial for synthesizing carbonylcyclopropanes, which are valuable in synthetic organic chemistry due to their applications in creating complex molecular structures.
Methanol Production and Utilization
Methanol, a simple molecule related to the broader context of cyclopropane derivatives through synthetic pathways, is extensively studied for its applications in energy recovery systems and as a feedstock for chemical synthesis. The review by Strong et al. (2015) on methanotrophs outlines the potential biotechnological applications of these bacteria in generating valuable products from methane, including methanol (Strong et al., 2015). Methanol itself is a key product derived from methane, showcasing the connection between cyclopropane derivatives and broader chemical processes aimed at sustainable production and environmental remediation.
Methanol as a Chemical Marker in Transformer Insulating Oil
The review by Jalbert et al. (2019) emphasizes the role of methanol as a chemical marker for assessing the condition of solid insulation in power transformers (Jalbert et al., 2019). This application is crucial for maintaining the reliability and longevity of power transformers, indicating the relevance of methanol, a simple organic compound, in industrial maintenance and safety protocols.
Orientations Futures
Propriétés
IUPAC Name |
cyclopropyl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQWHANRORWWLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341539 |
Source


|
| Record name | Cyclopropyl(3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-thienyl)methanone | |
CAS RN |
113348-25-7 |
Source


|
| Record name | Cyclopropyl(3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

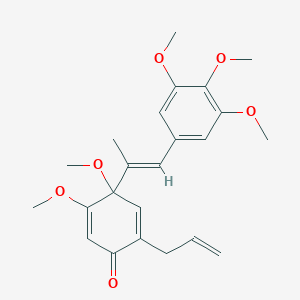
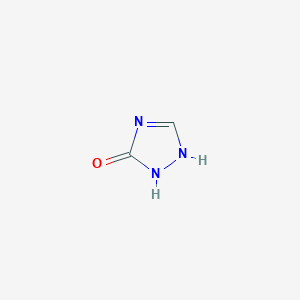
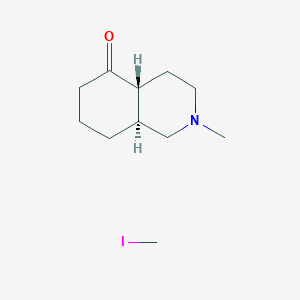
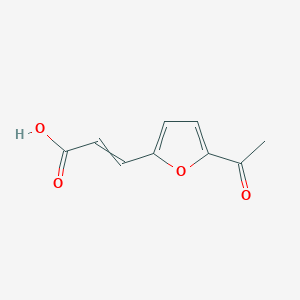
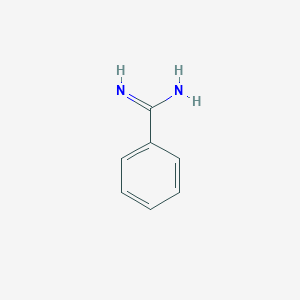
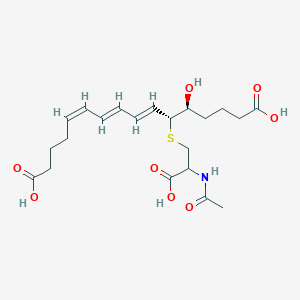
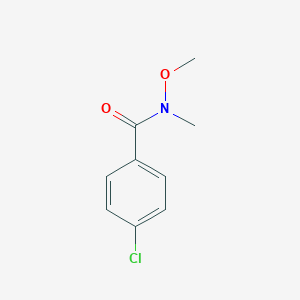
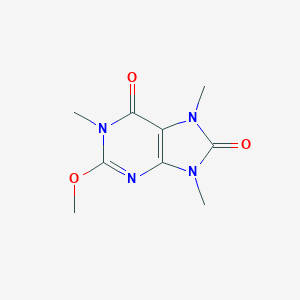
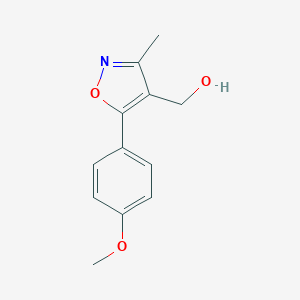
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
